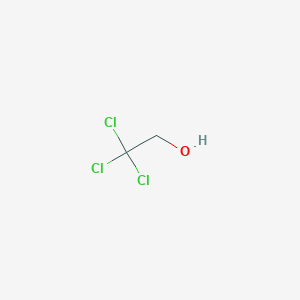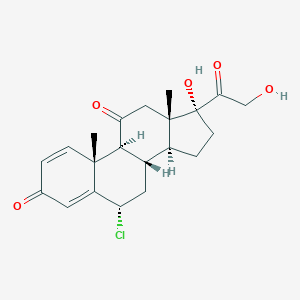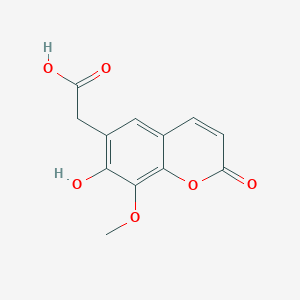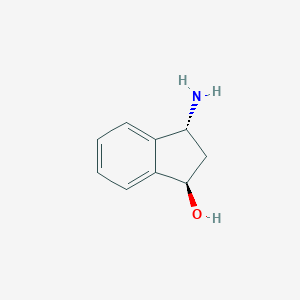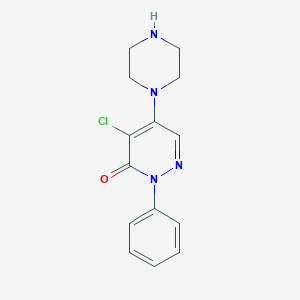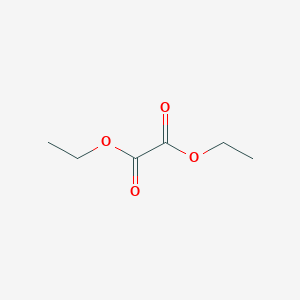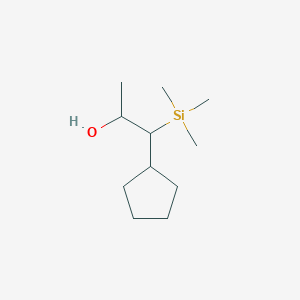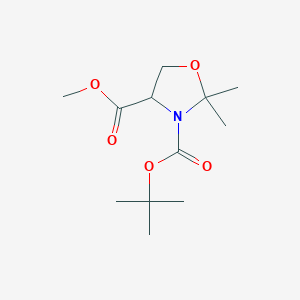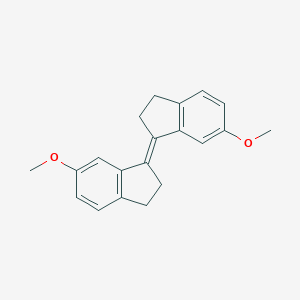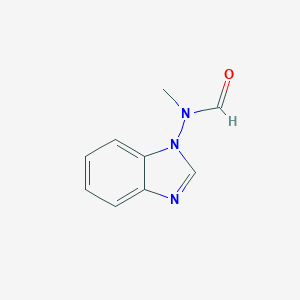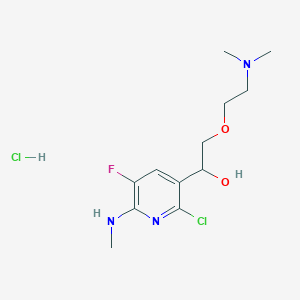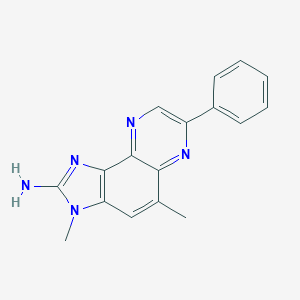
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- in lab experiments is its broad range of biological activities. Additionally, it has been shown to possess relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-. One potential direction is to further explore its antitumor activity and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a promising compound with a wide range of potential therapeutic applications. Its broad range of biological activities and relatively low toxicity make it a potentially safe and effective therapeutic agent. Future research in this area could lead to the development of new and more effective treatments for cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- involves the condensation of 2-aminobenzonitrile with 3,5-dimethylphenylisocyanide in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with triethylorthoformate to yield the final product.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.
Propriétés
Numéro CAS |
146177-65-3 |
|---|---|
Nom du produit |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- |
Formule moléculaire |
C17H15N5 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3,5-dimethyl-7-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)20-12(9-19-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
Clé InChI |
ZHFLDAOKAXJYGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
SMILES canonique |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Autres numéros CAS |
146177-65-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



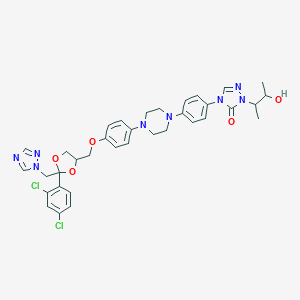
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
